molecular formula C11H10N2O4 B2998572 methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate CAS No. 82603-69-8

methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate

Cat. No. B2998572
CAS RN: 82603-69-8
M. Wt: 234.211
InChI Key: UFCFVAWWNKSOSH-UHFFFAOYSA-N
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Description

“Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate” is a derivative of quinazoline-2,4-dione . Quinazoline is a notable scaffold for pharmaceuticals and possesses several pharmacological activities such as antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities .


Synthesis Analysis

The synthesis of quinazoline-2,4-dione derivatives, including “this compound”, involves the use of fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . The structures of these derivatives were confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed using spectroscopic analyses, including IR, NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the use of fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .

Scientific Research Applications

  • Anticonvulsant Activity : A study conducted by El Kayal et al. (2019) focused on synthesizing new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide to explore their anticonvulsant activities. The research developed a novel approach for synthesizing the key intermediate - 2-(2,4-dioxo-1,4-dihydro-quinazolin-3(2H)-yl)acetic acid, which demonstrated promising results in experimental studies of anticonvulsant activity, particularly in mice without motor coordination impairment (El Kayal et al., 2019).

  • Functionalization of Quinoline-2,4-diones : Milićević et al. (2020) explored the preparation of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols, 1,2,3-triazole-4-carbaldehydes, and 1,2,3-triazole-4-carboxylic acids. This study emphasized the utility of these compounds in various chemical synthesis processes (Milićević et al., 2020).

  • Chitin Synthase Inhibition : Noureldin et al. (2018) designed a series of compounds based on the quinazoline-2,4-dione structure to inhibit chitin synthase, an enzyme crucial for fungal growth. Their research provided insights into developing potential antifungal agents (Noureldin et al., 2018).

  • Synthesis of Quinazolinone Derivatives : Research by Al-ALAAF and Al-iraqi (2021) involved the synthesis of new hydrazones from the quinazolinone moiety, highlighting the versatility of quinazolinone derivatives in creating novel compounds with potential applications in various fields (Al-ALAAF & Al-iraqi, 2021).

  • Antitumor Activity : Al-Romaizan et al. (2019) synthesized novel quinazolinone derivatives and evaluated their potential as antitumor agents. Their findings suggested significant potency of some compounds against human cell lines, indicating the relevance of these derivatives in cancer research (Al-Romaizan et al., 2019).

  • Synthesis for Corrosion Inhibition : Kumar et al. (2020) investigated the corrosion inhibition ability of quinazoline derivatives on mild steel in acidic medium, demonstrating the potential industrial application of these compounds in preventing corrosion (Kumar et al., 2020).

Future Directions

The future directions for “methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate” could involve further exploration and development of its antimicrobial properties . Given its potential as an antimicrobial agent, it could play a significant role in preventing bacterial resistance problems .

properties

IUPAC Name

methyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)16/h2-5H,6H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCFVAWWNKSOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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